FPH2
Overview
Description
Mechanism of Action
Target of Action
FPH2 primarily targets human hepatocytes , which are liver cells . These cells play a crucial role in the body’s metabolic processes, including detoxification, protein synthesis, and the production of biochemicals necessary for digestion .
Mode of Action
This compound interacts with hepatocytes and induces their functional proliferation . It increases the number of nuclei undergoing mitosis and the hepatocyte nuclei count in a concentration-dependent manner . This interaction leads to an increase in the area of hepatocyte colonies with more hepatocytes and Ki67-positive nuclei, which exhibit hepatocyte nuclear morphologies .
Biochemical Pathways
It’s clear that this compound influences thecell proliferation pathways in hepatocytes . This influence is consistent with liver regeneration kinetics in vivo , suggesting that this compound may play a role in liver regeneration and repair processes.
Result of Action
The primary result of this compound’s action is the functional proliferation of hepatocytes . This proliferation is beneficial for expanding mature human primary hepatocytes . The increase in hepatocyte colonies and the number of Ki67-positive nuclei suggest that this compound may enhance liver regeneration and repair .
Biochemical Analysis
Biochemical Properties
FPH2 plays a significant role in biochemical reactions, particularly in the proliferation of primary human hepatocytes . It interacts with various enzymes and proteins within the cell, promoting cellular growth and division .
Cellular Effects
This compound influences various types of cells and cellular processes. In primary human hepatocytes, this compound increases the number of nuclei undergoing mitosis in a concentration-dependent manner . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with cellular biomolecules. It binds to specific receptors or enzymes within the cell, leading to changes in gene expression and enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability and degradation patterns typical of many biochemical compounds . Long-term effects on cellular function have been observed in both in vitro and in vivo studies .
Metabolic Pathways
This compound is involved in specific metabolic pathways within the cell. It interacts with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues in a manner consistent with many other biochemical compounds . It may interact with specific transporters or binding proteins, influencing its localization or accumulation within the cell .
Subcellular Localization
The subcellular localization of this compound is an area of active research. It is believed that this compound may be directed to specific compartments or organelles within the cell due to specific targeting signals or post-translational modifications . The exact localization of this compound and its effects on activity or function at these sites are topics of ongoing study .
Preparation Methods
Synthetic Routes and Reaction Conditions
FPH2 is synthesized through a series of chemical reactions involving the formation of a carbamimidothioic acid derivative. The key steps include the reaction of 3-carbamoyl-1-ethyl-1H-pyrazol-4-yl with 5-chloro-2-methoxyphenyl isothiocyanate under controlled conditions .
Industrial Production Methods
The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is typically stored as a solid at -20°C to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
FPH2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: The compound can be reduced to yield reduced forms.
Substitution: This compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of this compound .
Scientific Research Applications
FPH2 has several scientific research applications, including:
Chemistry: Used as a tool compound to study the differentiation of induced pluripotent stem cell-derived hepatocytes.
Biology: Investigated for its role in promoting the functional proliferation of primary human hepatocytes.
Medicine: Potential therapeutic applications in treating liver diseases by expanding mature human primary hepatocytes.
Industry: Utilized in the development of new therapeutics for liver diseases
Comparison with Similar Compounds
Similar Compounds
FPH1: Another compound that promotes hepatocyte proliferation but with different potency and efficacy.
FH1: Induces a more mature phenotype in hepatocytes compared to FPH2
Uniqueness
This compound is unique in its ability to induce functional proliferation of hepatocytes at a rate consistent with liver regeneration kinetics. This makes it a valuable tool for expanding mature human primary hepatocytes and developing new therapies for liver diseases .
Properties
IUPAC Name |
4-[(5-chloro-2-methoxyphenyl)carbamothioylamino]-1-ethylpyrazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2S/c1-3-20-7-10(12(19-20)13(16)21)18-14(23)17-9-6-8(15)4-5-11(9)22-2/h4-7H,3H2,1-2H3,(H2,16,21)(H2,17,18,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCHRYHSDDPPZBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)N)NC(=S)NC2=C(C=CC(=C2)Cl)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.